molecular formula C6H8N2O B584918 (5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one CAS No. 151267-25-3

(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one

Cat. No.: B584918
CAS No.: 151267-25-3
M. Wt: 124.143
InChI Key: WFTDSTSZXLYPTN-SDDNQBKESA-N
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Description

(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[310]hex-2-en-4-one is a bicyclic compound characterized by its unique diazabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable photochemical reactions and modular synthesis strategies to ensure efficient production .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions are common, where the diazabicyclohexane ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4/NMO.

    Reduction: Hydrogenation catalysts like palladium on carbon.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products of these reactions include oxidized derivatives, reduced forms, and substituted diazabicyclohexanes, which can be further utilized in synthetic applications .

Scientific Research Applications

(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action for (5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one involves its interaction with molecular targets through its diazabicyclohexane structure. This interaction can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-3-5-6(9)7-4(2)8(3)5/h3,5H,1-2H3/t3-,5+,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTDSTSZXLYPTN-SDDNQBKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2N1C(=NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2N1C(=NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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